molecular formula C15H15NO3 B1270380 3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)-4-methylbenzoic acid CAS No. 505071-98-7

3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)-4-methylbenzoic acid

Cat. No.: B1270380
CAS No.: 505071-98-7
M. Wt: 257.28 g/mol
InChI Key: JROHLCMQZNZGHG-UHFFFAOYSA-N
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Description

3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)-4-methylbenzoic acid is a complex organic compound that features a pyrrole ring system. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products.

Preparation Methods

The synthesis of 3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)-4-methylbenzoic acid typically involves the formylation of pyrrole derivatives. One common method is the Vilsmeier-Haack reaction, which uses trifluoroacetic acid as a catalyst under microwave conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include trifluoroacetic acid, trifluoroethanol, and microwave irradiation. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)-4-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as anticancer agents.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)-4-methylbenzoic acid involves its interaction with various molecular targets. The pyrrole ring system allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other pyrrole derivatives such as:

  • 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzonitrile
  • N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide
  • N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide

These compounds share the pyrrole ring system but differ in their functional groups and overall structure. The uniqueness of 3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)-4-methylbenzoic acid lies in its specific combination of formyl and methyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-(3-formyl-2,5-dimethylpyrrol-1-yl)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-9-4-5-12(15(18)19)7-14(9)16-10(2)6-13(8-17)11(16)3/h4-8H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROHLCMQZNZGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C(=CC(=C2C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354319
Record name 3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505071-98-7
Record name 3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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